Pinostrobin-Chalkon

Übersicht

Beschreibung

Synthesis Analysis

Pinostrobin chalcone is synthesized from pinostrobin, a flavanone, through transformation reactions involving prenylation. This process involves reacting monooxyprenylated chalcone with zinc chloride and toluene, leading to the formation of compounds including monocyclic prenylated chalcone and monoprenylated chalcone. The structures of these compounds are confirmed through spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry (Marliyana, Mujahidin, & Syah, 2019).

Molecular Structure Analysis

The molecular structure of pinostrobin chalcone is characterized by the presence of a chalcone backbone, which is a result of the flavanone pinostrobin reacting with dibromoalkanes. This reaction path includes a retro-Michael addition followed by O-alkylation, leading to the formation of 2-(bromoalkoxy)chalcones. These chalcones are further transformed into coumarin-chalcone hybrids through reactions with sodium azide and subsequent cycloaddition, illustrating the versatility of pinostrobin chalcone's structure (Mukusheva et al., 2015).

Chemical Reactions and Properties

Pinostrobin chalcone participates in various chemical reactions, notably its ability to form inclusion complexes with cyclodextrin derivatives. This interaction enhances the stability and solubility of pinostrobin chalcone, which is crucial for its pharmaceutical applications. The formation of these complexes is dependent on the orientation of pinostrobin chalcone's chromone or phenyl ring towards the cavity of the cyclodextrin, affecting the complex's stability and solubility (Kicuntod et al., 2016).

Physical Properties Analysis

The physical properties of pinostrobin chalcone, such as solubility and stability, are significantly influenced by its interaction with various cyclodextrin derivatives. These interactions not only enhance its solubility in water but also its stability, making it more suitable for pharmaceutical formulations. The molecular dynamics simulations of pinostrobin chalcone with β-cyclodextrin and its derivatives have shown that these complexes have varying degrees of stability, with 2,6-DHPβCD providing the most stable complex (Kicuntod et al., 2016).

Chemical Properties Analysis

The chemical properties of pinostrobin chalcone include its reactivity at specific sites such as C-3, C-6, C-8, HO–, and CO–. These sites are involved in a variety of chemical modifications, including aminomethylation, complexation, nucleophilic addition at the carbonyl group, and electrophilic substitution. Such chemical versatility enables the synthesis of new compounds from pinostrobin and tectochrysin, showcasing the potential of pinostrobin chalcone as a starting material for synthesizing pharmacologically active molecules (Adekenov & Baisarov, 2021).

Wissenschaftliche Forschungsanwendungen

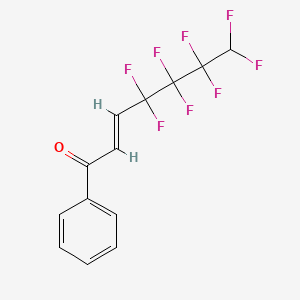

Antibakterielle Aktivität

Pinostrobin-Chalkon-Derivate wurden auf ihre antibakteriellen Eigenschaften untersucht. Forschungsergebnisse zeigen, dass diese Verbindungen gegen klinische Bakterien wie Bacillus subtilis, Staphylococcus aureus, Escherichia coli und Pseudomonas aeruginosa wirksam sein können. Die Prenylierung von Pinostrobin verstärkt seine antibakterielle Aktivität, was es zu einem potenziellen Kandidaten für die Entwicklung neuer Antibiotika macht {svg_1}.

Antioxidative Eigenschaften

Chalkone, einschließlich this compound, sind für ihre antioxidativen Eigenschaften bekannt. Sie können freie Radikale neutralisieren und oxidativen Stress reduzieren, der mit verschiedenen chronischen Krankheiten in Verbindung gebracht wird. Diese Eigenschaft ist besonders wertvoll bei der Entwicklung von Behandlungen für Erkrankungen, die durch oxidativen Schaden verursacht werden {svg_2}.

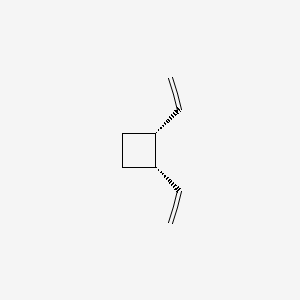

Entzündungshemmende Anwendungen

Die entzündungshemmenden Wirkungen von this compound sind im Zusammenhang mit chronischen Entzündungen von Bedeutung, die eine Hauptursache für viele Krankheiten sind. Durch die Hemmung entzündungsfördernder Signalwege kann this compound zur Linderung von Symptomen entzündungsbedingter Erkrankungen eingesetzt werden {svg_3}.

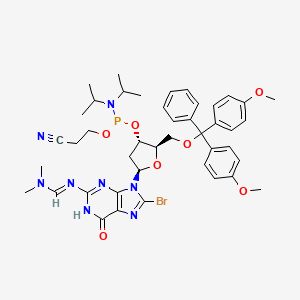

Krebsforschung

In der Krebsforschung hat this compound aufgrund seiner Fähigkeit, das Tumorwachstum zu hemmen und Apoptose in Krebszellen zu induzieren, vielversprechend gezeigt. Seine Rolle in der Krebschemoprävention und -therapie ist ein Bereich aktiver Forschung mit dem Potenzial, zur Entwicklung neuer Antikrebsmittel beizutragen {svg_4}.

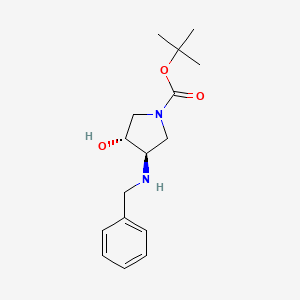

Arzneistoffsynthese und -modifikation

This compound dient als Gerüst für die Synthese verschiedener Arzneimittelmoleküle. Es ist an der Entstehung von Cumarin-Chalkon-Hybriden beteiligt, die vielfältige medizinische Anwendungen haben. Die chemische Struktur von this compound ermöglicht Modifikationen, die zur Entwicklung neuer pharmakologisch aktiver Verbindungen führen können {svg_5}.

Pharmakokinetik und Arzneimittelabgabe

Das Verständnis der Pharmakokinetik von this compound ist entscheidend für seine Anwendung in Arzneimittel-Abgabesystemen. Studien zu seiner Absorption, Verteilung, Metabolisierung und Ausscheidung können Aufschluss über die Optimierung seiner therapeutischen Wirksamkeit und die Minimierung potenzieller Nebenwirkungen geben {svg_6}.

Wirkmechanismus

Target of Action

Pinostrobin chalcone, a chalcone analog isolated from the leguminous plant, Mucuna pruriens, exhibits anticancer activity against MDA-MB-231 and HT-29 colon cancer cell lines . It also targets pre-adipocytes, inhibiting their differentiation into mature adipocytes .

Mode of Action

Pinostrobin chalcone interacts with its targets by hindering their differentiation into mature adipocytes. This is evidenced by reduced cellular lipid droplets when pre-adipocytes from both mouse (3T3-L1) and human (PCS-210-010) are cultured with pinostrobin chalcone at non-toxic concentrations (5−20 µM) for 48 h .

Biochemical Pathways

Pinostrobin chalcone affects the lipid metabolism pathway. It reduces the levels of lipid metabolism-mediating proteins, namely C/EBPα, PPARγ, and SREBP-1c, as well as cellular triglyceride content in 3T3-L1 cells . Additionally, pinostrobin chalcone modulates the signals of MAPK (p38 and JNK) and Akt (Akt/GSK3β, Akt/AMPKα-ACC) .

Pharmacokinetics

Chalcones, the family to which pinostrobin chalcone belongs, are known to be important intermediates of the flavonoid biosynthetic pathway . More research is needed to understand the ADME properties of pinostrobin chalcone and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of pinostrobin chalcone’s action include a significant decrease in the differentiation of pre-adipocytes into mature adipocytes, evidenced by reduced cellular lipid droplets . It also reduces the levels of lipid metabolism-mediating proteins and cellular triglyceride content .

Action Environment

It is known that chalcones are secondary metabolites ubiquitous in edible and medicinal plants, and they are bioprecursors of plant flavonoids The environment in which these plants grow could potentially influence the action, efficacy, and stability of pinostrobin chalcone

Safety and Hazards

Zukünftige Richtungen

Chalcones, including Pinostrobin chalcone, have a wide spectrum of biological activities including antimicrobial, anti-inflammatory, antioxidant, and anticancer. They are active lead molecules in medicinal chemistry for the discovery of new drugs . Therefore, chalcone scaffolds/chalcone derivatives and bioflavonoids after subtle chemical modification could serve as a reliable platform for natural products-based drug discovery toward promising drug lead molecules/drug candidates .

Eigenschaften

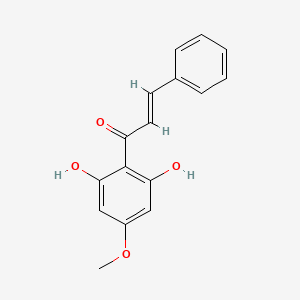

IUPAC Name |

(E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-12-9-14(18)16(15(19)10-12)13(17)8-7-11-5-3-2-4-6-11/h2-10,18-19H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGDOWNTXKLQMD-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pinostrobin chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

18956-15-5, 77129-49-8 | |

| Record name | Pinostrobin chalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18956-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',6'-Dihydroxy-4'-methoxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077129498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',6'-dihydroxy-4'-methoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pinostrobin chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163.5 - 164.5 °C | |

| Record name | Pinostrobin chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: What are the primary biological activities reported for Pinostrobin chalcone?

A1: Pinostrobin chalcone exhibits potent antioxidant [, , , ] and cytotoxic activities [, , ]. It effectively scavenges DPPH free radicals [, ], inhibits lipid peroxidation [], and protects against protein carbonylation []. Additionally, it demonstrates cytotoxic effects against various cancer cell lines, including KB, MCF7, Caski [], MDA-MB-231 (breast cancer) [], and HT-29 (colon cancer) [].

Q2: How does Pinostrobin chalcone exert its antioxidant effects?

A2: While the precise mechanism is not fully elucidated in the provided research, Pinostrobin chalcone's antioxidant activity is attributed to its ability to scavenge free radicals [, ] and inhibit oxidative processes like lipid peroxidation [] and protein carbonylation []. These actions protect cells from oxidative damage caused by reactive oxygen species (ROS) [].

Q3: Does Pinostrobin chalcone exhibit selective cytotoxicity towards cancer cells?

A3: Research suggests some selectivity. Pinostrobin chalcone shows notable cytotoxicity against several human carcinoma cell lines (KB, MCF7, A549, Caski, HCT116, HT29) while displaying lower toxicity towards the non-human fibroblast cell line (MRC 5) [].

Q4: What is the molecular formula and weight of Pinostrobin chalcone?

A4: Pinostrobin chalcone has a molecular formula of C16H14O4 and a molecular weight of 270.28 g/mol.

Q5: What spectroscopic techniques are used to identify and characterize Pinostrobin chalcone?

A6: Various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy [, , , , ], Mass Spectrometry (MS) [, , , , ], UV-Vis spectrophotometry [, ], and Fourier Transform Infrared (FTIR) spectroscopy [, ] are commonly employed for its identification and characterization.

Q6: What are the natural sources of Pinostrobin chalcone?

A7: Pinostrobin chalcone is found in various plant species, including Carya cathayensis [, , , , ], Boesenbergia rotunda [, , , ], Alpinia mutica [], Lindera sericea [], Persicaria lapathifolia [], Myrtus communis [], Cajanus cajan (pigeon pea) [, ], Renealmia alpinia [], Globba candida [], and Polygonum persicaria []. It is often isolated from their leaves, rhizomes, or seeds.

Q7: Are there Structure-Activity Relationship (SAR) studies available for Pinostrobin chalcone?

A9: While the provided research doesn't delve deeply into specific SAR studies for Pinostrobin chalcone, some observations can be made. For instance, the presence of the chalcone structure appears crucial for its cytotoxic activity against cancer cell lines [, ]. Additionally, the type and position of substituents on the aromatic rings might influence its potency and selectivity []. Further research focusing on SAR would be beneficial to understand the structural features contributing to its various biological activities.

Q8: Is there any information available regarding the pharmacokinetic properties of Pinostrobin chalcone?

A8: The provided research doesn't offer detailed insights into the pharmacokinetics (PK) of Pinostrobin chalcone. Further investigation is needed to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Q9: What are the challenges associated with the formulation of Pinostrobin chalcone?

A9: While not explicitly discussed in the provided research, flavonoids like Pinostrobin chalcone are often associated with challenges regarding solubility and bioavailability. These factors can impact their formulation into suitable dosage forms for in vivo studies and potential therapeutic applications.

Q10: What is known about the toxicity and safety profile of Pinostrobin chalcone?

A12: Toxicity data on Pinostrobin chalcone is limited in the provided research. While some studies suggest it might be relatively safe at lower concentrations [], further toxicological studies are crucial to determine its safety profile, potential adverse effects, and safe dosage ranges.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.